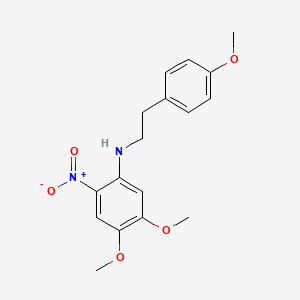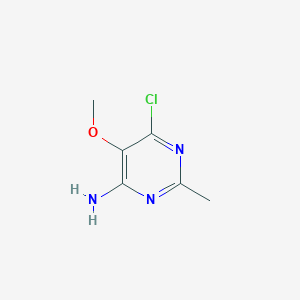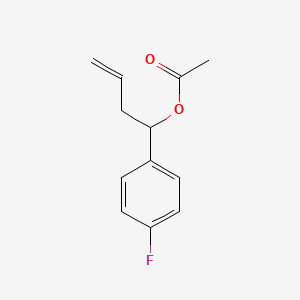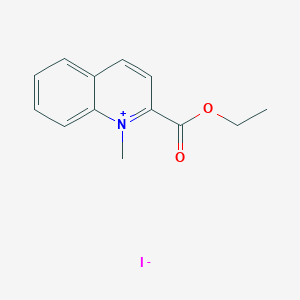
2-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-2H-quinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of ethyl 1-methyl-2H-quinoline-2-carboxylate consists of a quinoline ring system with an ethyl ester group at the 2-position and a methyl group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-2H-quinoline-2-carboxylate can be achieved through various methods. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions . Another method involves the Pfitzinger reaction, which entails the condensation of isatin with ethyl acetoacetate in an alkaline medium .
Industrial Production Methods
Industrial production of ethyl 1-methyl-2H-quinoline-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-2H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 1-methyl-2H-quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-2H-quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-2H-quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
1-Methylquinoline: Lacks the carboxylate group, affecting its reactivity and biological activity.
Ethyl quinoline-2-carboxylate: Lacks the methyl group at the 1-position, influencing its steric properties and interactions.
The uniqueness of ethyl 1-methyl-2H-quinoline-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
56153-31-2 |
|---|---|
Formule moléculaire |
C13H14INO2 |
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
ethyl 1-methylquinolin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C13H14NO2.HI/c1-3-16-13(15)12-9-8-10-6-4-5-7-11(10)14(12)2;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OPLSIDOMSVENIK-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






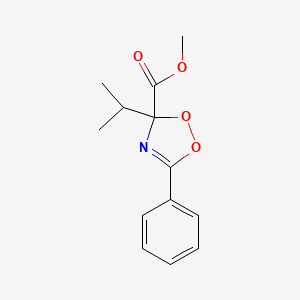
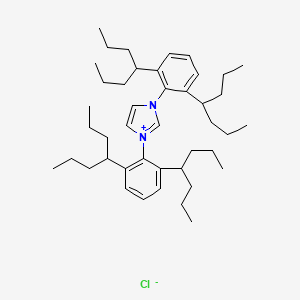
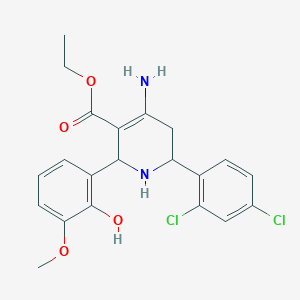

![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
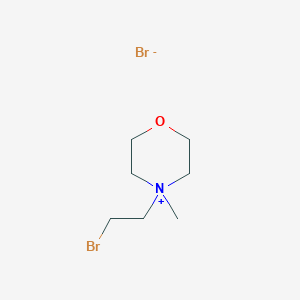
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
